Cas no 933-98-2 (1-Ethyl-2,3-dimethylbenzene)

1-Ethyl-2,3-dimethylbenzene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄, commonly used as an intermediate in organic synthesis and specialty chemical production. Its structure, featuring an ethyl group and two methyl substituents on the benzene ring, contributes to its reactivity in alkylation and functionalization reactions. This compound is valued for its stability, consistent purity, and compatibility with various industrial processes, including the manufacture of dyes, resins, and pharmaceuticals. Its well-defined chemical properties make it a reliable choice for applications requiring precise aromatic substitution patterns. Proper handling and storage are recommended due to its flammability and potential irritation upon exposure.
1-Ethyl-2,3-dimethylbenzene structure
1-Ethyl-2,3-dimethylbenzene structure
Product Name:1-Ethyl-2,3-dimethylbenzene
CAS No:933-98-2
MF:C10H14
MW:134.218163013458
MDL:MFCD00059232
CID:807206
PubChem ID:87569550
Update Time:2025-06-08

1-Ethyl-2,3-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-2,3-dimethylbenzene
    • 3-Ethyl-o-xylene
    • 1,2-Dimethyl-3-ethylbenzene
    • Benzene,1-ethyl-2,3-dimethyl-
    • 2,3-Dimethylethylbenzene
    • 2,3-Dimethyl-1-ethylbenzene
    • 3-Ethyl-1,2-dimethylbenzene
    • 1-Ethyl-2,3-dimethylbenzene (ACI)
    • o-Xylene, 3-ethyl- (7CI, 8CI)
    • J-504596
    • NS00042286
    • Benzene, 1-ethyl-2,3-dimethyl-
    • 1,2-Dimethyl-3-ethyl benzene
    • EINECS 213-275-9
    • Ethyldimethylbenzene
    • Ethylxylene
    • L57QY9G73K
    • 933-98-2
    • DTXSID00865479
    • T73080
    • AB92228
    • 29224-55-3
    • Benzene, ethyldimethyl-
    • UNII-L57QY9G73K
    • Q63399103
    • E0280
    • MFCD00059232
    • o-Xylene, 3-ethyl-
    • MDL: MFCD00059232
    • Inchi: 1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
    • InChI Key: QUBBAXISAHIDNM-UHFFFAOYSA-N
    • SMILES: C1C=C(CC)C(C)=C(C)C=1

Computed Properties

  • Exact Mass: 134.11000
  • Monoisotopic Mass: 134.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 96.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 0.8920 g/cm3 (20 ºC)
  • Melting Point: -50°C(lit.)
  • Boiling Point: 194°C
  • Flash Point: 63.3±7.3 ºC,
  • Refractive Index: 1.5117 (589.3 nm 20 ºC)
  • Solubility: Insuluble (9.8E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.86580
  • Solubility: Not determined
  • Vapor Pressure: 0.7±0.2 mmHg at 25°C

1-Ethyl-2,3-dimethylbenzene Security Information

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1-Ethyl-2,3-dimethylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride
Babin, E. P.; Lozovoi, V. I.; Krasnoshchek, A. P.; Kurilo, L. I.; Begunov, N. A., Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

Production Method 3

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Production Method 4

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Production Method 5

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ;  2.5 MPa, 210 °C
Reference
Preparation of 4-ethyl-m-xylene from its isomer mixtures
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 h, rt
Reference
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; Zhao, Xiangyu; Jia, Zhiqi; Chang, Yongxin; Yang, Hang; et al, ChemCatChem, 2023, 15(9),

Production Method 7

Reaction Conditions
Reference
Dependence of the Lewis acid-induced reaction of β-stannyl ketones upon substitution pattern: cyclopropanation versus 1,2-alkyl migration
Fujiwara, Jun; Sato, Tadashi, Bulletin of the Chemical Society of Japan, 1993, 66(4), 1258-64

Production Method 8

Reaction Conditions
Reference
Heterogeneously catalyzed gas-phase oxidations of 1,3-pentadiene cyclodimers and of related substances
Miura, Massahiro; Schultheis, Klaus; Griesbaum, Karl, Applied Catalysis, 1992, 87(2), 241-54

Production Method 9

Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Reference
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Production Method 10

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Production Method 11

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

1-Ethyl-2,3-dimethylbenzene Raw materials

1-Ethyl-2,3-dimethylbenzene Preparation Products

1-Ethyl-2,3-dimethylbenzene Suppliers

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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
Price ($):277.0
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Additional information on 1-Ethyl-2,3-dimethylbenzene

Chemical Profile of 1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2)

1-Ethyl-2,3-dimethylbenzene, identified by its Chemical Abstracts Service (CAS) number 933-98-2, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This aromatic hydrocarbon, characterized by its ethyl and dimethyl substituents on a benzene ring, exhibits unique structural and functional properties that make it a subject of interest in various scientific applications.

The molecular structure of 1-Ethyl-2,3-dimethylbenzene consists of a benzene core with ethyl and two methyl groups attached at the 1, 2, and 3 positions, respectively. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential utility in synthetic chemistry. The presence of these alkyl groups enhances the compound's solubility in organic solvents, making it a valuable intermediate in organic synthesis.

In recent years, 1-Ethyl-2,3-dimethylbenzene has been explored for its role in the development of novel materials and pharmaceutical intermediates. Its aromatic nature allows for further functionalization, enabling chemists to design derivatives with tailored properties. For instance, researchers have investigated its potential as a precursor in the synthesis of liquid crystals and advanced polymers, where its rigid aromatic core contributes to thermal stability and mechanical strength.

One of the most compelling aspects of 1-Ethyl-2,3-dimethylbenzene is its application in pharmaceutical research. The compound's ability to undergo selective reactions makes it a promising candidate for drug discovery programs. Recent studies have demonstrated its utility in the synthesis of biologically active molecules, including potential candidates for anti-inflammatory and antimicrobial therapies. The dimethyl groups at the 2 and 3 positions provide steric hindrance that can modulate bioactivity, while the ethyl group offers opportunities for further chemical modifications.

The pharmaceutical industry has been particularly interested in 1-Ethyl-2,3-dimethylbenzene due to its role as a building block for more complex drug molecules. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacokinetic profiles. For example, derivatives of this compound have shown promise in preclinical trials as inhibitors of certain enzymes implicated in metabolic disorders. The versatility of 1-Ethyl-2,3-dimethylbenzene in medicinal chemistry underscores its importance as a synthetic intermediate.

Beyond pharmaceutical applications, 1-Ethyl-2,3-dimethylbenzene has found utility in agrochemical research. Its structural features make it a suitable candidate for synthesizing herbicides and pesticides that target specific biological pathways in plants and pests. The compound's stability under various environmental conditions enhances its effectiveness as an active ingredient in formulations designed to protect crops.

The industrial production of 1-Ethyl-2,3-dimethylbenzene involves sophisticated chemical processes that ensure high purity and yield. Advanced catalytic methods have been developed to optimize its synthesis from readily available precursors. These processes not only improve efficiency but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry practices.

In academic research circles, 1-Ethyl-2,3-dimethylbenzene continues to be a focal point for investigating new synthetic methodologies and reaction mechanisms. Its unique reactivity profile allows chemists to explore novel transformations that could lead to breakthroughs in organic synthesis. Collaborative efforts between universities and industry have accelerated the discovery of innovative applications for this compound.

The safety profile of 1-Ethyl-2,3-dimethylbenzene is another critical consideration in its handling and application. While it is not classified as hazardous under standard conditions, proper precautions must be taken to prevent exposure during laboratory or industrial use. Safety guidelines recommend using personal protective equipment (PPE) such as gloves and goggles when working with this compound.

Future research directions for 1-Ethyl-2,3-dimethylbenzene include exploring its potential in green chemistry initiatives. Innovations such as biocatalysis and solvent-free reactions could further enhance the sustainability of processes involving this compound. Additionally, computational modeling techniques are being employed to predict the behavior of 1-Ethyl-2,3-dimethylbenzene under different conditions, aiding in the rational design of new derivatives.

The global market for 1-Ethyl-2,3-dimethylbenzene is expected to grow steadily due to increasing demand from pharmaceutical companies and material scientists. Market analysts project significant growth driven by advancements in drug discovery technologies and the development of high-performance materials. The compound's multifaceted applications ensure its continued relevance across multiple industries.

In conclusion,1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2) is a versatile organic compound with broad applications in pharmaceuticals、materials science、and agrochemicals。 Its unique structural features enable diverse chemical modifications,making it a valuable intermediate for synthetic chemists。Ongoing research continues to uncover new possibilities for this compound,underscoring its importance in modern science。

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Amadis Chemical Company Limited
(CAS:933-98-2)1-Ethyl-2,3-dimethylbenzene
A1054029
Purity:99%
Quantity:1g
Price ($):277.0
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